(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate
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Overview
Description
(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate is a complex organic compound with a unique structure that includes a bromobenzyl group and a nitrophenyl group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate typically involves a multi-step process. One common method includes the reaction of 2-bromobenzyl chloride with 4-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then treated with ammonium acetate to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in cellular metabolism, leading to the disruption of cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate
- (2-fluorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate
- (2-iodobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate
Uniqueness
Compared to similar compounds, (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-(4-nitrophenyl)methanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-14-4-2-1-3-12(14)10-16(18)9-11-5-7-13(8-6-11)17(19)20/h1-9H,10H2/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPNCSBTLQGEQY-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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